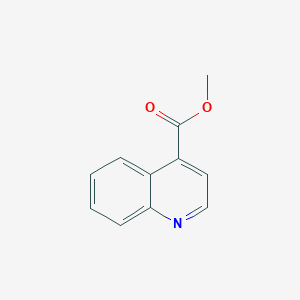

Methyl quinoline-4-carboxylate

Übersicht

Beschreibung

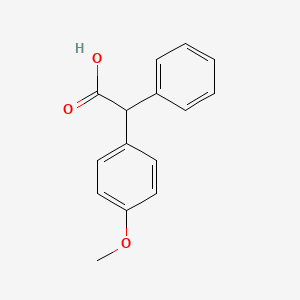

Methyl quinoline-4-carboxylate is a chemical compound with the CAS Number: 21233-61-4 . It has a molecular weight of 187.2 .

Synthesis Analysis

Quinolines have been synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of Methyl quinoline-4-carboxylate is represented by the InChI Code: 1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Physical And Chemical Properties Analysis

Methyl quinoline-4-carboxylate is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Methyl quinoline-4-carboxylate and its derivatives serve as key structural motifs in the synthesis of bioactive natural products and drugs. For instance, metal-free C3-alkoxycarbonylation techniques have been developed for the efficient preparation of various quinoxaline-3-carbonyl compounds, showcasing the compound's utility in facile synthesis protocols under mild conditions (Long-Yong Xie et al., 2019). Moreover, the structural modification through methylation, as seen in the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, has been explored for the design and synthesis of combinatorial libraries, with applications in inhibiting Hepatitis B Virus replication (S. Kovalenko et al., 2020).

Antimicrobial and Antitubercular Activities

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown promising in vitro antituberculosis activity, indicating the significant effect of substituents on the quinoxaline nucleus on the MIC and IC(50) values. These compounds represent valid leads for synthesizing new compounds with better activity against Mycobacterium tuberculosis, including drug-resistant strains (A. Jaso et al., 2005). Further research has extended to the in vivo efficacy of these derivatives in mouse models of tuberculosis, revealing novel modes of action unrelated to current antitubercular drugs (E. Vicente et al., 2008).

Cytotoxic Activities and Cancer Research

Certain derivatives, such as benzo[b][1,6]naphthyridines carboxamide derivatives, have shown potent cytotoxic activities against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM. These findings highlight the potential of quinoline derivatives in the development of new anticancer agents (L. Deady et al., 2003). Additionally, novel quinoline derivatives isolated from Streptomyces sp. have demonstrated cytotoxicity against human lung adenocarcinoma cell lines, further underscoring the scaffold's relevance in cancer drug discovery (Xiang-Jing Wang et al., 2011).

Eigenschaften

IUPAC Name |

methyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZUGRPXEZGEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388240 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl quinoline-4-carboxylate | |

CAS RN |

21233-61-4 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.